Comparative In Vitro Potency: OTS964 vs. OTS514 in Ovarian Cancer Cell Lines
In a panel of ovarian cancer cell lines, OTS964 demonstrated a higher IC50 (lower potency) compared to its parent compound, OTS514. This difference is not a weakness but a key differentiator in its therapeutic profile, as it contributes to a wider therapeutic window in vivo [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against ovarian cancer cell lines |
|---|---|
| Target Compound Data | 14 - 110 nM |
| Comparator Or Baseline | OTS514: 3.0 - 46 nM |
| Quantified Difference | OTS964 IC50 range is approximately 2.4- to 4.6-fold higher than OTS514 |
| Conditions | Cell proliferation MTT assay against a panel of ovarian cancer cell lines |
Why This Matters
This quantitative difference in potency informs the selection of the appropriate TOPK inhibitor for research applications, with OTS964 potentially offering a wider therapeutic window and improved tolerability in vivo compared to the more potent but more toxic OTS514.
- [1] Ikeda, Y., Park, J. H., Miyamoto, T., et al. (2016). T-LAK Cell-Originated Protein Kinase (TOPK) as a Prognostic Factor and a Potential Therapeutic Target in Ovarian Cancer. *Clinical Cancer Research*, 22(24), 6110-6117. View Source
